

Early Studies on N6-Furfuryl-2-aminoadenosine: A Technical Whitepaper

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Compound of Interest

Compound Name: N6-Furfuryl-2-aminoadenosine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the early research on **N6-Furfuryl-2-aminoadenosine**, a synthetically derived purine nucleoside analogue. The document consolidates foundational data on its chemical synthesis, physicochemical properties, and initial biological activities. Due to the limited accessibility of full-text versions of seminal early publications, this guide synthesizes information from available abstracts and related scientific literature to provide comprehensive experimental methodologies and quantitative data. The guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the history and initial scientific exploration of this compound.

Chemical Synthesis

Early research into N6-substituted 2-aminopurine derivatives provides a likely pathway for the synthesis of **N6-Furfuryl-2-aminoadenosine**. The general approach involves the reaction of a 2-amino-6-halopurine with furfurylamine.

Experimental Protocol: Synthesis of N6-Furfuryl-2-aminoadenosine

The following protocol is a generalized procedure based on common synthetic methods for similar purine derivatives from the mid-20th century.

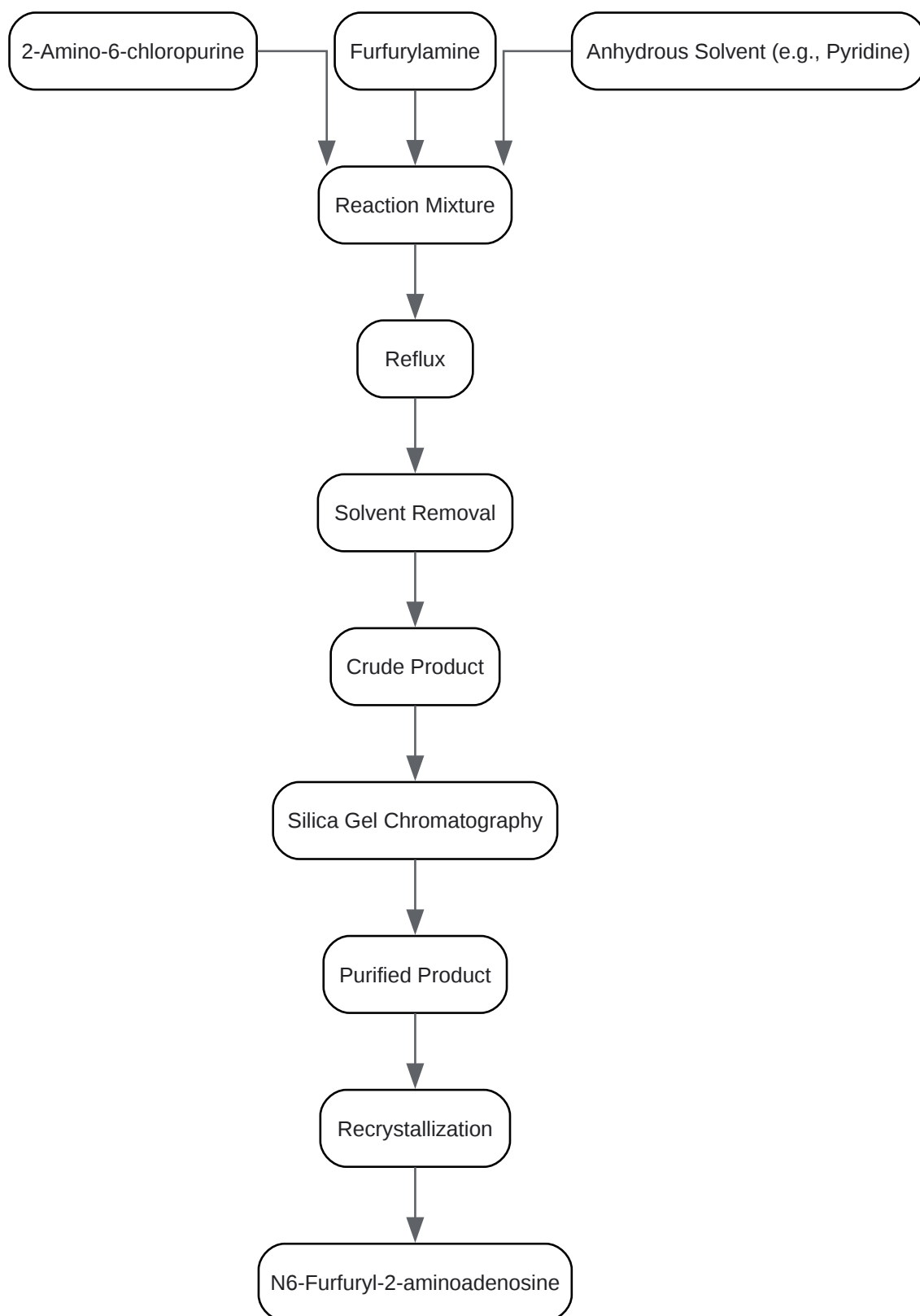
Materials:

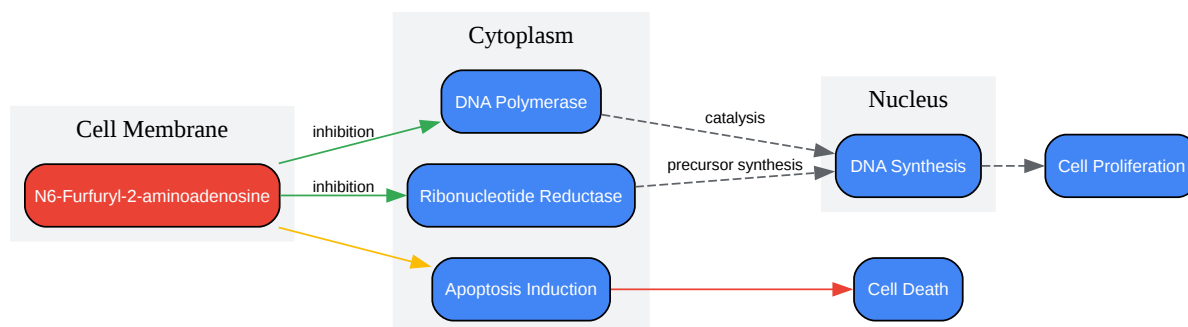
- 2-Amino-6-chloropurine
- Furfurylamine
- Anhydrous solvent (e.g., pyridine, dimethylformamide)
- Reflux apparatus
- Thin Layer Chromatography (TLC) supplies
- Silica gel for column chromatography
- Recrystallization solvents (e.g., ethanol, water)

Procedure:

- A solution of 2-amino-6-chloropurine is prepared in an anhydrous solvent such as pyridine.
- An equimolar or slight excess of furfurylamine is added to the solution.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography.
- The purified **N6-Furfuryl-2-aminoadenosine** is further purified by recrystallization from a suitable solvent system to yield the final product.

Synthesis Workflow Diagram





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com